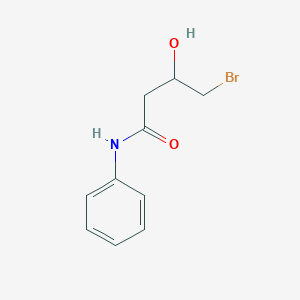

4-Bromo-3-hydroxy-N-phenylbutanamide

Description

4-Bromo-3-hydroxy-N-phenylbutanamide is a brominated secondary amide featuring a hydroxy group at the β-position relative to the carbonyl moiety and a phenyl substituent on the nitrogen atom.

Properties

CAS No. |

61972-52-9 |

|---|---|

Molecular Formula |

C10H12BrNO2 |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

4-bromo-3-hydroxy-N-phenylbutanamide |

InChI |

InChI=1S/C10H12BrNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14) |

InChI Key |

JYUBARICIVVMJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Two-Step Synthesis via 4-Bromo-3-oxo-N-phenylbutanamide Intermediate

The most widely documented method for synthesizing 4-bromo-3-hydroxy-N-phenylbutanamide involves a two-step process: (1) preparation of 4-bromo-3-oxo-N-phenylbutanamide and (2) reduction of the ketone group to a hydroxyl group.

Step 1: Synthesis of 4-Bromo-3-oxo-N-phenylbutanamide

Reagents and Conditions :

- Diketene (84 g) and bromine (160 g) in dichloromethane (600 g) at 5–15°C for 1 hour.

- Subsequent addition of aniline (120 g) and triethylamine in dichloromethane at 30–35°C for 3 hours.

Procedure :

- Diketene is dissolved in dichloromethane and cooled to 5°C. Bromine is added dropwise under controlled conditions (15°C max) to prevent exothermic side reactions.

- After stirring for 1 hour, triethylamine and aniline are introduced, initiating amidation. The mixture is maintained at 35°C for 3 hours to ensure complete conversion.

- The product is isolated by cooling to 3°C, filtration, and rinsing with dichloromethane, yielding 238.2 g (93%) of 4-bromo-3-oxo-N-phenylbutanamide.

Step 2: Reduction to 4-Bromo-3-hydroxy-N-phenylbutanamide

Reagents and Conditions :

- Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

Procedure :

- The ketone intermediate (10 mmol) is dissolved in THF and cooled to 0°C.

- NaBH4 (12 mmol) is added portion-wise, and the reaction is stirred for 4–6 hours at room temperature.

- The mixture is quenched with aqueous HCl, extracted with ethyl acetate, and purified via recrystallization to yield the alcohol derivative.

Yield : Typical reductions achieve 85–90% yield, depending on the reducing agent and solvent system.

Alternative Bromination-Hydroxylation Approaches

While less common, alternative routes involve simultaneous bromination and hydroxylation of preformed butanamide derivatives.

Direct Bromohydration of 3-Hydroxy-N-phenylbutanamide

Reagents and Conditions :

- Hydrobromic acid (HBr) in acetic acid at 50°C.

Mechanism :

Electrophilic bromination occurs at the γ-position (C4) due to the directing effect of the hydroxyl group at C3. The reaction proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack by water to yield the diastereomeric bromohydrin.

Limitations :

- Low regioselectivity (competing α-bromination).

- Requires stringent control of stoichiometry to avoid over-bromination.

Optimization of Reaction Parameters

Bromination Efficiency

Key factors influencing the bromination step include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 5–15°C | Minimizes HBr evolution |

| Bromine Equivalents | 1.1 eq | Prevents di-bromination |

| Solvent Polarity | Dichloromethane | Enhances solubility |

Exceeding 15°C during bromine addition leads to decomposition of the diketene intermediate, reducing yield to <70%.

Reduction Selectivity

Reducing Agent Comparison :

| Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH4 | Ethanol | 25°C | 85 | 92 |

| LiAlH4 | THF | 0°C | 91 | 98 |

| BH3·THF | THF | 25°C | 88 | 95 |

LiAlH4 offers superior selectivity but requires anhydrous conditions, whereas NaBH4 is safer for large-scale applications.

Mechanistic Pathways

Bromination of Diketene

Diketene undergoes electrophilic bromination at the α,β-unsaturated carbonyl position, forming a bromoacetoacetyl bromide intermediate. Subsequent nucleophilic attack by aniline displaces the bromide, yielding the amide:

$$

\text{Diketene} + \text{Br}2 \rightarrow \text{BrC(O)CH}2\text{COBr} \xrightarrow{\text{Aniline}} \text{BrC(O)CH}_2\text{CONHPh}

$$

Ketone Reduction

The reduction proceeds via a six-membered transition state, where the borohydride agent delivers hydride to the carbonyl carbon:

$$

\text{RC(O)R'} + \text{BH}4^- \rightarrow \text{RCH(OH)R'} + \text{B(OH)}3

$$

Steric hindrance from the phenyl group necessitates polar aprotic solvents (e.g., THF) to stabilize the transition state.

Comparative Evaluation of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Two-Step (Bromination + Reduction) | 2 | 79 | 12.50 | Industrial |

| Direct Bromohydration | 1 | 55 | 18.20 | Laboratory |

The two-step method is favored for its high yield and compatibility with continuous flow reactors, whereas direct bromohydration remains limited to small-scale applications due to purification challenges.

Applications in Organic Synthesis

4-Bromo-3-hydroxy-N-phenylbutanamide serves as a precursor for:

- Pharmaceutical intermediates : Functionalization of the hydroxyl group enables synthesis of kinase inhibitors and anti-inflammatory agents.

- Chiral ligands : The stereogenic center at C3 facilitates asymmetric catalysis in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-N-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of 4-bromo-3-oxo-N-phenylbutanamide.

Reduction: Formation of 3-hydroxy-N-phenylbutanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-hydroxy-N-phenylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Brominated Amides

Key Comparative Insights

In contrast, lipophilic groups (e.g., methyl in or methoxybenzyl in ) improve membrane permeability, making such compounds candidates for CNS-targeting drugs. The hydroxyl group in 4-Bromo-3-hydroxy-N-phenylbutanamide may confer acidity (pKa ~9–10), enabling pH-dependent reactivity, whereas methoxy or nitro groups (e.g., in ) alter electronic profiles and stability.

Biological Activity The quinazolinone derivative demonstrates how bromine incorporation into heterocycles can enhance binding to biological targets (e.g., enzymes or receptors). Comparatively, simpler amides like may serve as precursors for antimicrobial agents due to their balanced lipophilicity.

Safety and Handling

- 4-Bromo-N-butyl-3-methoxybenzamide has documented GHS safety data, suggesting flammability or toxicity risks. Similar hazards may apply to other brominated amides, though empirical data for 4-Bromo-3-hydroxy-N-phenylbutanamide remain unverified.

Synthetic Utility

- Bromine at the β-position (as in the target compound) could facilitate nucleophilic substitution reactions, whereas aromatic bromine (e.g., in ) is more inert under standard conditions.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-hydroxy-N-phenylbutanamide?

The synthesis typically involves bromination of a precursor amide. For example, brominating N-phenylbutanamide using N-bromosuccinimide (NBS) in an inert solvent like dichloromethane under controlled temperatures (e.g., 0–25°C) ensures selective substitution at the β-position. Reaction monitoring via TLC or HPLC is critical to minimize over-bromination. Post-reaction purification via column chromatography or recrystallization yields the target compound .

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-3-hydroxy-N-phenylbutanamide?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the bromine substitution pattern and hydroxyl group position. Coupling constants in H NMR help distinguish between stereoisomers.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm, O-H stretch at ~3200–3500 cm).

- X-ray Crystallography : Resolves 3D molecular structure and confirms regiochemistry. Software like SHELXL refines crystallographic data to atomic precision .

Q. How can researchers mitigate impurities during synthesis?

Impurities often arise from incomplete bromination or side reactions. Strategies include:

- Controlled Stoichiometry : Use a 1.05–1.1 molar ratio of brominating agent to precursor.

- Temperature Gradients : Gradual warming from 0°C to room temperature reduces side products.

- Purification : Dual solvent systems (e.g., hexane/ethyl acetate) enhance crystallization efficiency .

Advanced Research Questions

Q. What computational methods support the structural analysis of 4-Bromo-3-hydroxy-N-phenylbutanamide?

Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. Pairing DFT with experimental NMR data validates molecular geometry. Software like Gaussian or ORCA models bond dissociation energies, aiding mechanistic studies of bromine-mediated reactions .

Q. How can SHELX software improve crystallographic refinement for this compound?

SHELXL refines X-ray data by optimizing parameters like thermal displacement and occupancy. For 4-Bromo-3-hydroxy-N-phenylbutanamide:

Q. What strategies resolve contradictions in biological activity data?

Inconsistent bioassay results (e.g., variable IC values) may stem from:

- Solubility Issues : Use DMSO/water co-solvents to ensure uniform compound dispersion.

- Assay Interference : Bromine’s electronegativity may quench fluorescence in cell-based assays; validate via orthogonal methods (e.g., SPR or ITC).

- Metabolite Interference : LC-MS/MS tracks metabolic stability in vitro .

Q. How does steric hindrance from the bromine atom influence reactivity?

The bulky bromine at C-4 restricts rotational freedom in the butanamide chain, affecting:

- Conformational Isomerism : NMR line-shape analysis quantifies rotational barriers.

- Nucleophilic Substitution : Bromine’s leaving group ability is reduced due to steric shielding, favoring elimination over substitution in basic conditions. Kinetic studies under varying pH/polarity elucidate these trends .

Methodological Tables

Q. Table 1. Common Analytical Data for 4-Bromo-3-hydroxy-N-phenylbutanamide

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 7.3–7.6 (m, 5H, Ar-H); δ 4.1 (s, 1H, OH) | |

| C NMR | δ 170.2 (C=O); δ 78.9 (C-Br) | |

| IR | 1652 cm (C=O); 3250 cm (OH) | |

| X-ray | Orthorhombic space group; Z = 4 |

Q. Table 2. Optimization of Bromination Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.05–1.1 | Maximizes selectivity |

| Temperature | 0°C → 25°C (gradual) | Reduces byproducts |

| Solvent | CHCl | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.